methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate
Overview
Description
It is also present in Vinca major, a periwinkle vine native to the western Mediterranean . methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate is structurally related to other alkaloids such as yohimbine, mitragynine, and voacangine . It has been traditionally used in African medicine to treat pain and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of akuammine involves several steps, including the formation of the indole core and subsequent modifications to introduce the necessary functional groups. The synthetic routes often involve the use of tryptamine as a starting material, followed by cyclization and functional group transformations . Specific reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of akuammine typically involves the extraction of the compound from the seeds of Picralima nitida. The seeds are dried, powdered, and subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques to isolate akuammine .
Chemical Reactions Analysis
Types of Reactions: methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert akuammine into dihydroakuammine.
Substitution: Functional group substitutions can be performed on the indole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions include oxo-derivatives, dihydroakuammine, and various substituted indole derivatives .
Scientific Research Applications
methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for studying indole alkaloid synthesis and reactivity.
Biology: It is used to investigate the biological activities of indole alkaloids, including their interactions with enzymes and receptors.
Mechanism of Action
methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate exerts its effects primarily by binding to opioid receptors in the central nervous system. It has a low affinity for the mu-opioid receptor, which is involved in pain modulation and euphoria . By interacting with these receptors, akuammine can block pain signals and produce mild euphoric effects . Additionally, akuammine has antimalarial activity, which is attributed to its ability to interfere with the life cycle of the malaria parasite .
Comparison with Similar Compounds
methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate is structurally related to several other indole alkaloids, including:
Yohimbine: Known for its use as an aphrodisiac and treatment for erectile dysfunction.
Mitragynine: The primary active alkaloid in kratom, known for its analgesic and stimulant effects.
Voacangine: Found in the Voacanga africana plant, known for its psychoactive properties.
Compared to these compounds, akuammine is unique due to its specific binding affinity for opioid receptors and its potential antimalarial activity .
Properties
IUPAC Name |
methyl (1S,9S,14E,15R,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18+,20+,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILKZADAWNUTTB-GKLMHSAZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@H]1[C@@]4(CO6)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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